molecular formula C13H14BrN3OS B5956648 (2E)-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one

(2E)-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one

Cat. No.: B5956648
M. Wt: 340.24 g/mol
InChI Key: CSCSIQBUYKBJIC-PXNMLYILSA-N
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Description

The compound (2E)-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a bromophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting ethyl isothiocyanate with an appropriate aldehyde under basic conditions to form the thiazolidinone core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a condensation reaction with 4-bromobenzaldehyde.

    Formation of the Hydrazinylidene Moiety: This involves the reaction of the intermediate with hydrazine hydrate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazinylidene moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical research.

Industry

    Polymer Additives: The compound could be used as an additive in polymers to enhance their properties.

    Dye Synthesis: Potential use in the synthesis of dyes due to its chromophoric groups.

Mechanism of Action

The mechanism of action of (2E)-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the thiazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler amine with a benzyl group.

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound with similar applications.

Uniqueness

    Structural Complexity: The presence of multiple functional groups in (2E)-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one makes it more versatile compared to simpler compounds like benzylamine.

    The unique combination of functional groups provides a broader range of applications in medicinal chemistry and materials science compared to cetylpyridinium chloride and domiphen bromide.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2E)-2-[(Z)-1-(4-bromophenyl)ethylidenehydrazinylidene]-5-ethyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-3-11-12(18)15-13(19-11)17-16-8(2)9-4-6-10(14)7-5-9/h4-7,11H,3H2,1-2H3,(H,15,17,18)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCSIQBUYKBJIC-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=NN=C(C)C2=CC=C(C=C2)Br)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N/C(=N\N=C(\C)/C2=CC=C(C=C2)Br)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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